molecular formula C22H26BrN3O4 B302243 N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide

N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide

Cat. No. B302243
M. Wt: 476.4 g/mol
InChI Key: NODKTZJGEHRVNM-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide has been studied extensively for its potential applications as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. Additionally, this compound has also been investigated for its potential use as an anti-inflammatory and anti-bacterial agent.

Mechanism of Action

The mechanism of action of N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide involves the inhibition of various cellular processes, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. This compound has also been shown to inhibit the activity of various enzymes, including topoisomerase and histone deacetylase.
Biochemical and Physiological Effects:
N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has also been shown to have anti-inflammatory and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide is its potential use as an anti-cancer agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide. One potential direction is the investigation of its use as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Furthermore, the potential use of this compound as an anti-inflammatory and anti-bacterial agent should also be explored. Finally, the development of more water-soluble derivatives of this compound could improve its potential for use in various experiments.

Synthesis Methods

The synthesis of N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide involves a multi-step process that includes the reaction of 3-bromo-4-hydroxy-5-ethoxybenzaldehyde with benzyl bromide, followed by the addition of morpholine and acetic anhydride. The final step involves the addition of hydrazine hydrate to yield the desired compound.

properties

Product Name

N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide

Molecular Formula

C22H26BrN3O4

Molecular Weight

476.4 g/mol

IUPAC Name

N-[(Z)-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C22H26BrN3O4/c1-2-29-20-13-18(14-24-25-21(27)15-26-8-10-28-11-9-26)12-19(23)22(20)30-16-17-6-4-3-5-7-17/h3-7,12-14H,2,8-11,15-16H2,1H3,(H,25,27)/b24-14-

InChI Key

NODKTZJGEHRVNM-OYKKKHCWSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N\NC(=O)CN2CCOCC2)Br)OCC3=CC=CC=C3

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)CN2CCOCC2)Br)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)CN2CCOCC2)Br)OCC3=CC=CC=C3

Origin of Product

United States

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